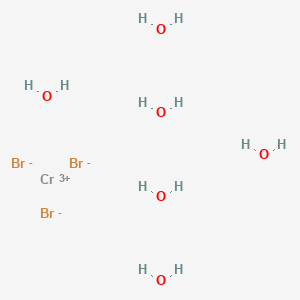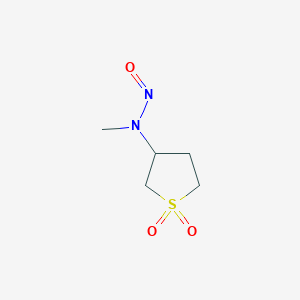
2-(4-Chlorophenylthio)triethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS. It is known for its role as a carotenoid cyclase inhibitor, which affects the biosynthesis of carotenoids in plants. This compound has been studied for its ability to alter the metabolic balance of pigments in fruits and vegetables, leading to significant changes in carotenoid accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)triethylamine hydrochloride typically involves the reaction of 4-chlorothiophenol with triethylamine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenylthio)triethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthio derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenylthio)triethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving carotenoid biosynthesis and its regulation in plants.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate metabolic pathways.
Industry: Utilized in the production of carotenoid-rich food products and supplements .
Wirkmechanismus
The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine hydrochloride involves the inhibition of carotenoid cyclase enzymes. By blocking the cyclization of carotenoids, the compound leads to the accumulation of linear carotenoids such as lycopene. This inhibition affects the overall carotenoid biosynthetic pathway, resulting in altered pigment composition in treated organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norflurazon: Another carotenoid biosynthesis inhibitor that affects phytoene desaturase.
Clomazone: Inhibits the biosynthesis of carotenoids by targeting different enzymes in the pathway
Uniqueness
2-(4-Chlorophenylthio)triethylamine hydrochloride is unique in its specific inhibition of lycopene cyclase, leading to the selective accumulation of lycopene and other linear carotenoids. This specificity makes it a valuable tool for studying carotenoid biosynthesis and its regulation .
Eigenschaften
CAS-Nummer |
13663-07-5 |
|---|---|
Molekularformel |
C12H19Cl2NS |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChI-Schlüssel |
RPNMGUBLKCLAEK-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-] |
Kanonische SMILES |
CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl |
Verwandte CAS-Nummern |
14214-33-6 (Parent) |
Synonyme |
2-(4-chlorophenylthio)triethylamine 2-(4-chlorophenylthio)triethylamine hydrochloride CPTA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















